(Z)-5-Oxohex-2-enedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

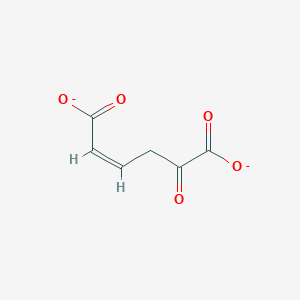

(Z)-5-oxohex-2-enedioate is an oxo dicarboxylate obtained by removal of a proton from both of the carboxylic acid groups of (Z)-5-oxohex-2-enedioic acid. It derives from a hex-2-enedioate. It is a conjugate base of a (Z)-5-oxohex-2-enedioic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(Z)-5-Oxohex-2-enedioate has the molecular formula C6H4O5 and a molecular weight of 156.09 g/mol. It is derived from (Z)-5-oxohex-2-enedioic acid by deprotonation of its carboxylic groups, making it a conjugate base of this acid . The compound's structure facilitates its role in various biochemical pathways and synthetic applications.

Metabolic Studies

This compound has been identified as a significant metabolite in various biological studies. For instance, it plays a role in metabolic profiling during infectious diseases, such as echinococcosis. In a study analyzing liver and fecal metabolites in infected mice, this compound was among the compounds that exhibited substantial metabolic changes, indicating its potential as a biomarker for disease progression .

Enzymatic Reactions

The compound is involved in enzymatic reactions within metabolic pathways. Research indicates that it can be converted into other bioactive molecules through specific enzymatic processes. For example, it has been shown to participate in the conversion to 4-hydroxy-2-oxopentanoate, highlighting its relevance in metabolic engineering and synthetic biology .

Phenolic-enabled Nanotechnology

Recent advancements in nanotechnology have leveraged the unique properties of phenolic compounds, including this compound, for biomedical applications. Its reactivity allows for the engineering of nanoparticles that can be used in drug delivery systems and biosensing technologies. The compound's ability to form stable complexes with various biomolecules enhances its utility in creating multifunctional nanomaterials .

Metabolic Profiling in Disease Models

A comprehensive study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to profile metabolites in mice infected with Echinococcus granulosus. The findings revealed that this compound was significantly altered during infection phases, suggesting its potential as a diagnostic marker for monitoring disease states .

| Metabolite | Change | P Value | Fold Change |

|---|---|---|---|

| This compound | ↑ | <0.05 | 3.25 |

| Cytidine 2',3'-cyclic phosphate | ↑ | <0.01 | 7.59 |

| Inosinic acid | ↓ | <0.05 | 0.43 |

Nanoparticle Synthesis

In another study focusing on phenolic-enabled nanotechnology, this compound was utilized to synthesize nanoparticles with enhanced biocompatibility and targeted delivery capabilities for therapeutic agents . The ability to modify particle size and surface chemistry through the incorporation of this compound has opened new avenues for research in drug delivery systems.

Propiedades

Fórmula molecular |

C6H4O5-2 |

|---|---|

Peso molecular |

156.09 g/mol |

Nombre IUPAC |

(Z)-5-oxohex-2-enedioate |

InChI |

InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1,3H,2H2,(H,8,9)(H,10,11)/p-2/b3-1- |

Clave InChI |

OOEDHTCVMHDXRH-IWQZZHSRSA-L |

SMILES |

C(C=CC(=O)[O-])C(=O)C(=O)[O-] |

SMILES isomérico |

C(/C=C\C(=O)[O-])C(=O)C(=O)[O-] |

SMILES canónico |

C(C=CC(=O)[O-])C(=O)C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.